REACTION_CXSMILES
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[I:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[Br:11]Br.Br>C(Cl)Cl>[Br:11][CH2:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([I:1])=[CH:3][CH:4]=1)=[O:10]
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Name
|
|
Quantity
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1.046 kg
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Type
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reactant
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Smiles
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IC1=CC=C(C=C1)C(C)=O
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Name
|
|
Quantity
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228 mL
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Type
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reactant
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Smiles
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BrBr
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Name
|
|
Quantity
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8 L
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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Br
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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(temperature increased to about 20˜25° C.)
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Type
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CUSTOM
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Details
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complete after 3 to 4 hrs
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Duration
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3.5 (± 0.5) h
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Type
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CUSTOM
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Details
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It was then quenched
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Type
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WASH
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Details
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wash (4 L)
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Type
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WASH
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Details
|
wash (3 L)
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Type
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DRY_WITH_MATERIAL
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Details
|
Upon drying over Na2SO4, it
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Type
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CUSTOM
|
Details
|
the desired product was crystallized from THF (final volume about 2 L) at from 50° C. to 20° C.
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Type
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CUSTOM
|
Details
|
to afford the 1st crop
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Type
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CONCENTRATION
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Details
|
by concentrating the mother liquor to about half-volume
|
Type
|
CUSTOM
|
Details
|
to afford the 2nd crop
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Type
|
CONCENTRATION
|
Details
|
by further concentrating
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Type
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ADDITION
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Details
|
addition of hexanes (i.e., THF/hexanes, 1:1)
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Type
|
CUSTOM
|
Details
|
to afford the 3rd crop
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Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)I
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |